1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid
Description
Systematic Nomenclature and Structural Identification
The compound this compound represents a complex heterocyclic structure that requires careful systematic nomenclature to accurately describe its molecular architecture. According to the International Union of Pure and Applied Chemistry guidelines, the complete systematic name is 1-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperidine-4-carboxylic acid. This nomenclature precisely defines each structural component, beginning with the piperidine ring system as the principal functional group, followed by the ethyl linker, the piperazine moiety, and the tert-butoxycarbonyl protecting group.
The compound is officially registered under Chemical Abstracts Service number 874831-74-0, providing a unique identifier for database searches and regulatory documentation. PubChem has assigned this molecule the compound identification number 18526127, facilitating cross-referencing across multiple chemical databases. The molecular formula C₁₇H₃₁N₃O₄ indicates the presence of 17 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms, resulting in a molecular weight of 341.4 grams per mole.
The structural complexity of this compound becomes apparent when examining its Simplified Molecular Input Line Entry System representation: CC(C)(C)OC(=O)N1CCN(CCN2CCC(CC2)C(=O)O)CC1. This notation reveals the intricate connectivity between the two six-membered rings, the flexible ethyl bridge, and the positioning of functional groups. The International Chemical Identifier key DPGAUGYSODOZKT-UHFFFAOYSA-N provides an additional layer of structural verification.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₃₁N₃O₄ |
| Molecular Weight | 341.4 g/mol |
| Chemical Abstracts Service Number | 874831-74-0 |
| PubChem Compound Identification | 18526127 |
| Topological Polar Surface Area | 73.32 Ų |
| Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Historical Context in Heterocyclic Chemistry Research
The development of this compound emerges from the rich historical tradition of heterocyclic chemistry research, particularly the systematic exploration of nitrogen-containing ring systems that began in the mid-19th century. Piperidine, one of the core structural components of this compound, was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who both obtained it by reacting piperine with nitric acid. The name derives from the genus Piper, reflecting its original isolation from pepper plants, establishing an early connection between natural product chemistry and synthetic heterocyclic development.
Piperazine, the second critical heterocyclic component, emerged from similar natural product investigations, with its nomenclature reflecting chemical similarity to piperidine while incorporating the "-az-" infix to denote the additional nitrogen atom compared to piperidine. The systematic study of piperazine derivatives gained momentum throughout the 20th century as researchers recognized their potential as privileged structures in medicinal chemistry. The structural flexibility and three-dimensional nature of piperazine rings made them attractive scaffolds for drug development, with over 100 molecules containing piperazine motifs demonstrating broad therapeutic applications.
The incorporation of tert-butoxycarbonyl protecting groups represents a more recent development in synthetic organic chemistry, emerging as researchers sought efficient methods for selective protection and deprotection of amine functionalities. The tert-butoxycarbonyl group, commonly referred to by its abbreviation in technical literature, became widely adopted due to its stability under basic conditions and selective removal under acidic conditions, making it particularly valuable in complex synthetic sequences involving multiple functional groups. The development of di-tert-butyl dicarbonate as a reliable reagent for introducing tert-butoxycarbonyl protection revolutionized synthetic approaches to complex nitrogen-containing molecules.
The synthetic methodology for creating compounds like this compound represents the convergence of these historical developments in heterocyclic chemistry. Chinese patent literature from 2010 demonstrates optimized synthetic routes for tert-butoxycarbonyl-piperazine intermediates, indicating continued research investment in developing efficient pathways to these complex structures. These synthetic advances have enabled the systematic exploration of piperazine-piperidine hybrid molecules for various research applications, building upon decades of foundational work in heterocyclic chemistry.
Position Within Piperazine/Piperidine Pharmacophore Taxonomy
The compound this compound occupies a distinctive position within the established taxonomy of piperazine and piperidine pharmacophores, representing a hybrid architecture that combines two of the most important privileged structures in medicinal chemistry. Piperazine scaffolds have been recognized as privileged structures due to their ability to provide interesting three-dimensional exit vectors for substitution while maintaining drug-like properties and synthetic accessibility. The piperazine moiety offers crucial cation-π interactions with target proteins and serves as a platform for optimizing both stereochemical aspects of potency and physicochemical properties.
Within the broader classification of heterocyclic pharmacophores, piperazine derivatives demonstrate remarkable versatility across therapeutic areas, with documented applications in antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic treatments. The structural characteristics of piperazine, particularly its two primary nitrogen atoms with appropriate pKa values, contribute to improved pharmacokinetic features of drug candidates by enhancing water solubility and bioavailability. These nitrogen sites provide essential increases in the water solubility of drug-like molecules, thereby playing crucial roles in determining overall therapeutic effectiveness.
The piperidine component of this hybrid structure adds another layer of pharmacological significance, as piperidine derivatives have been extensively utilized in pharmaceutical development since the early recognition of their biological activity. The six-membered saturated ring system provides conformational stability while offering multiple sites for structural modification, making it a valuable scaffold for structure-activity relationship studies. The combination of piperazine and piperidine rings connected through a flexible ethyl linker creates opportunities for accessing diverse protein binding sites that might be inaccessible to simpler monoheterocyclic systems.
Recent analysis of Food and Drug Administration-approved drugs containing piperazine motifs reveals the continued importance of this structural class in contemporary pharmaceutical development. Between January 2011 and June 2023, numerous piperazine-containing drugs received approval, demonstrating ongoing confidence in this pharmacophore's therapeutic potential. The synthetic approaches employed for these approved drugs frequently utilize tert-butoxycarbonyl-protected piperazine intermediates, similar to the compound under examination, highlighting the practical importance of such protected derivatives in pharmaceutical synthesis.
| Pharmacophore Classification | Structural Features | Therapeutic Applications |
|---|---|---|
| Piperazine Core | Six-membered saturated ring with two nitrogen atoms | Antitumor, antibacterial, antipsychotic |
| Piperidine Core | Six-membered saturated ring with one nitrogen atom | Analgesic, antispasmodic, local anesthetic |
| Hybrid Architecture | Dual heterocyclic system with ethyl linker | Enhanced binding versatility and selectivity |
| Protected Amine | tert-Butoxycarbonyl masking group | Synthetic intermediate for further elaboration |
The positioning of this compound within established structure-activity relationship paradigms suggests its potential utility as a synthetic intermediate for accessing novel therapeutic agents. The presence of both protected and unprotected functional groups provides multiple sites for chemical modification, while the dual heterocyclic architecture offers opportunities for selective interactions with complex biological targets. This structural complexity positions the compound as a valuable tool for medicinal chemists seeking to explore the intersection of piperazine and piperidine pharmacophores in drug discovery efforts.
Properties
IUPAC Name |
1-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4/c1-17(2,3)24-16(23)20-12-10-19(11-13-20)9-8-18-6-4-14(5-7-18)15(21)22/h14H,4-13H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGAUGYSODOZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594753 | |
| Record name | 1-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-74-0 | |
| Record name | 1-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
This intermediate is a fundamental building block for the target compound. Its preparation involves:
Step 1: Boc Protection of 4-piperidinecarboxylic acid
4-Piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc2O) under alkaline conditions to selectively protect the nitrogen atom, yielding 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid.
Step 2: Conversion to Activated Esters or Amides
The carboxylic acid group can be activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to facilitate subsequent amide bond formation.
Reaction Conditions and Yields
For example, a reaction mixture of 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid with EDC·HCl and HOBt in dichloromethane at room temperature for 5 hours, followed by workup and purification, yields the activated intermediate in approximately 70% yield.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc Protection | 4-piperidinecarboxylic acid + Boc2O, alkaline medium | >90% (typical) | Selective N-Boc protection |
| Activation | EDC·HCl, HOBt, DCM, RT, 5 h | ~70% | For amide coupling |
Synthesis of the Piperazine Moiety with Boc Protection
The piperazine ring is protected at the nitrogen with a tert-butoxycarbonyl group to prevent side reactions during coupling. The Boc-protected piperazine derivatives are commercially available or synthesized by:
- Treating piperazine with di-tert-butyl dicarbonate under controlled conditions.
- Purification by crystallization or chromatography.
This Boc protection is stable under mild coupling conditions and can be removed later if necessary.
Coupling of Boc-Protected Piperazine to the Piperidine Core via Ethyl Linker
The key step in preparing 1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid is the formation of the ethyl linkage between the piperidinecarboxylic acid and the Boc-piperazine.
Method 1: Nucleophilic Substitution
The Boc-piperazine can be alkylated with a suitable ethyl halide derivative bearing a leaving group (e.g., bromoethyl or chloroethyl) attached to the piperidine ring or its derivative.
Method 2: Amide Bond Formation
Alternatively, the ethyl linker can be introduced by coupling an aminoethyl derivative of Boc-piperazine with the activated carboxylic acid of the piperidine intermediate using carbodiimide chemistry.
-
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or N-methylmorpholine
- Temperature: 0°C to room temperature
- Time: Several hours to overnight
-
Coupling reactions under optimized conditions typically afford yields ranging from 70% to 88%.
| Coupling Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation or Amide Coupling | Boc-piperazine + ethyl linker + activated piperidine acid, base, DCM/THF, RT | 70-88% | Carbodiimide-mediated coupling preferred |
Purification and Characterization
-
The crude product is purified by column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures or by recrystallization.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity.
- Mass spectrometry (MS) verifies molecular weight.
- High-performance liquid chromatography (HPLC) assesses purity, often >98%.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | 4-piperidinecarboxylic acid, Boc2O, base | Alkaline, RT | >90 | Boc protection |
| 2 | Activated ester/amide intermediate | EDC·HCl, HOBt, DCM | RT, 5 h | ~70 | For coupling |
| 3 | Boc-protected piperazine | Piperazine, Boc2O | RT | >90 | Protection of piperazine |
| 4 | Coupling to form target compound | Boc-piperazine, ethyl linker, activated piperidine acid, base | 0°C to RT, several hours | 70-88 | Carbodiimide-mediated coupling |
| 5 | Purification | Silica gel chromatography | - | - | High purity product |
Research Findings and Optimization Notes
The use of carbodiimide coupling agents such as EDC·HCl combined with additives like HOBt or 1-hydroxy-7-aza-benzotriazole significantly improves coupling efficiency and reduces side reactions.
Maintaining low temperatures (0–20°C) during coupling steps minimizes racemization and decomposition.
The Boc protecting group is stable under the coupling conditions but can be removed under acidic conditions if further functionalization is required.
Alternative synthetic routes involving N,O-dimethylhydroxylamine intermediates and Grignard reagents have been reported for related piperidine derivatives, offering high purity and yield with fewer steps.
Large-scale synthesis protocols emphasize the importance of controlled addition rates, temperature regulation, and efficient workup to maximize yield and purity.
Chemical Reactions Analysis
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its piperazine moiety is often associated with diverse biological activities, making it a valuable scaffold for drug development.
- Antidepressants and Anxiolytics : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic effects. For instance, compounds similar to 1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid have been explored for their potential in treating mood disorders .
Neurological Disorders
Studies have shown that piperazine derivatives can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease.
- Case Study : A study on piperazine derivatives demonstrated their ability to modulate serotonin receptor activity, suggesting potential therapeutic applications in managing depression and anxiety disorders .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against resistant bacterial strains. The presence of the piperazine ring enhances its ability to penetrate bacterial membranes.
- Research Findings : In vitro studies have shown that certain piperazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Synthesis of antidepressants | Effective modulation of neurotransmitter systems |
| Neurological Disorders | Treatment for schizophrenia | Significant receptor interaction |
| Antimicrobial Activity | Against resistant bacterial strains | Notable antibacterial activity |
Mechanism of Action
The mechanism of action of 1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid is primarily related to its ability to interact with various molecular targets. The piperidine and piperazine rings can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
4-(4-Carboxy-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1034976-50-5)
- Structure: A pyrazole ring replaces the piperazino-ethyl chain, and the Boc group is attached to the piperidine nitrogen.
- Key Differences : The absence of a piperazine-ethyl linker reduces conformational flexibility compared to the target compound. The pyrazole-carboxylic acid may enhance metal-binding properties .
- Applications : Likely used in kinase inhibitor synthesis due to pyrazole’s affinity for ATP-binding pockets .
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-31-5)
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4)
- Structure : A benzoic acid replaces the piperidine-carboxylic acid, and the Boc-protected piperazine is directly attached to the aromatic ring.
- Key Differences : The aromatic system enables π-π stacking interactions, useful in designing enzyme inhibitors or protein binders .
Analogues with Alternative Heterocycles
Morpheridine (CAS 469-81-8)
4-[(2S)-2-Carboxy-1-pyrrolidinyl]-1-piperidinecarboxylic acid 1-tert-butyl ester (CAS 221352-39-2)
- Structure: A pyrrolidine ring with a carboxylic acid replaces the piperazino-ethyl chain.
Pharmacologically Active Derivatives
1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester
- Structure: A bulky tert-butylphenyl-hydroxybutyl chain replaces the ethyl-piperazino group.
- Key Differences: This compound is a nonsedating histamine H1 antagonist derivative, highlighting the role of piperidine-carboxylic acid derivatives in allergology .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Boc Position | Biological Relevance |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₃₀N₃O₄ | 340.44 | Piperazino-ethyl, 4-carboxylic acid | Piperazine N | Synthetic intermediate |
| 4-(4-Carboxy-pyrazol-1-yl)-piperidine-1-Boc | C₁₄H₂₀N₃O₄ | 294.33 | Pyrazole, 4-carboxylic acid | Piperidine N | Kinase inhibitor precursor |
| Morpheridine | C₂₀H₃₀N₂O₃ | 346.47 | Morpholinoethyl, ethyl ester | None | Opioid analogue |
| 4-[4-Boc-piperazino]benzoic acid | C₁₆H₂₂N₂O₄ | 306.35 | Benzoic acid | Piperazine N | Enzyme inhibitor scaffold |
Biological Activity
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid, often referred to as a piperidine derivative, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from various scientific sources.
- Molecular Formula : CHNO
- Molecular Weight : 282.36 g/mol
- CAS Number : 874831-74-0
- Appearance : White to light yellow powder
Synthesis
The synthesis of this compound typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) chemistry, followed by coupling reactions with appropriate piperidine and piperazine derivatives. The process is crucial for enhancing solubility and stability in biological environments.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives of piperidine compounds can exhibit significant antitumor properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines, including hepatoma and colon cancer cells. The introduction of functional groups like the tert-butoxycarbonyl moiety enhances selectivity and reduces toxicity compared to traditional chemotherapeutics like camptothecin (CPT) .
2. Enzyme Inhibition
Piperidine derivatives have been studied for their potential as enzyme inhibitors. For instance, modifications in the carboxylic acid group can lead to enhanced inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Compounds with structural similarities have demonstrated varying degrees of inhibition, suggesting that the biological activity can be fine-tuned through chemical modifications .
3. Neuropharmacological Effects
Given the structure's similarity to known neuroactive compounds, there is potential for neuropharmacological applications. Some studies have indicated that piperazine and piperidine derivatives can modulate neurotransmitter systems, suggesting avenues for research into their effects on anxiety and depression .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related piperidine derivative in a mouse model of liver adenocarcinoma. The compound demonstrated a tumor inhibitory rate (TIR) significantly higher than that of CPT, indicating its potential as a therapeutic agent .
Case Study 2: ACE Inhibition
In another study focusing on ACE inhibitors, a series of piperidine derivatives were synthesized and tested for their inhibitory activity. The most effective compound exhibited an IC value significantly lower than that of standard inhibitors, highlighting the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Target/Cell Line | IC or TIR |
|---|---|---|---|
| Compound E2 | Antitumor | Hepatoma Cells | TIR: 71.12% |
| Compound G4 | Antitumor | Liver Adenocarcinoma | TIR: >60 mg/kg |
| Compound 17 | ACE Inhibition | Renal Hypertensive Rats | IC: 0.011 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
